(R)-DM4-SPDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C45H61ClN4O14S2 |

|---|---|

Poids moléculaire |

981.6 g/mol |

Nom IUPAC |

[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |

InChI |

InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11-,25-12- |

Clé InChI |

VCCMUJGGUQZUOZ-LWQKUVMOSA-N |

SMILES isomérique |

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |

SMILES canonique |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-DM4-SPDP, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its use in ADC conjugation and subsequent in vitro and in vivo evaluation, alongside visual representations of relevant biological pathways and experimental workflows.

Core Concepts: Introduction to this compound

This compound is a drug-linker conjugate comprised of two critical moieties: (R)-DM4, a potent microtubule-inhibiting maytansinoid, and SPDP (succinimidyl 3-(2-pyridyldithio)propionate), a thiol-reactive crosslinker.[1][2][3] This construct is designed for the covalent attachment of the highly cytotoxic DM4 to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the therapeutic payload to target cancer cells. The SPDP linker contains a disulfide bond, which is designed to be stable in the systemic circulation but readily cleaved within the reducing environment of the target cell, releasing the active DM4 payload.[][5]

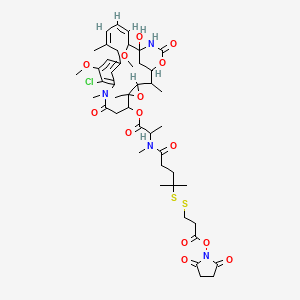

Chemical Structure

The chemical structure of this compound is presented below, along with its IUPAC name.

Chemical Structure:

IUPAC Name: [(2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate[]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is provided in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄₅H₆₁ClN₄O₁₄S₂ | [][6][7] |

| Molecular Weight | 981.57 g/mol | [][6][7] |

| Appearance | Solid powder | [] |

| Purity | ≥98% | [][7] |

| LogP | 2.5 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 16 | [6] |

| Rotatable Bond Count | 16 | [6] |

Biological Properties

| Property | Description | Reference(s) |

| Mechanism of Action | DM4 binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. | [1][8] |

| Cellular Target | Tubulin | [] |

| In Vitro Potency (DM4) | IC₅₀ in the picomolar to low nanomolar range in sensitive cell lines. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from ADC conjugation to in vitro and in vivo evaluation.

Protocol for Antibody-Drug Conjugation with this compound

This protocol describes the conjugation of this compound to a monoclonal antibody via modification of lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP)

-

Desalting columns

-

Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0)

Procedure:

-

Antibody Preparation:

-

If the antibody has accessible disulfide bonds for reduction, treat the mAb solution with a 2-5 fold molar excess of TCEP at 37°C for 1-2 hours to generate free thiol groups.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

Drug-Linker Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the prepared antibody solution. A common starting point is a 5-10 fold molar excess of the drug-linker to the antibody.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

-

Purification of the ADC:

-

Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug-linker and other small molecules.

-

-

Characterization of the ADC:

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[10][11]

-

Assess the level of aggregation using Size-Exclusion Chromatography (SEC).

-

Confirm the integrity of the conjugated antibody via SDS-PAGE under reducing and non-reducing conditions.[12]

-

Protocol for In Vitro Tubulin Polymerization Assay

This assay is used to determine the inhibitory effect of the released DM4 on tubulin polymerization.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

ADC or free DM4

-

96-well, UV-transparent microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Prepare serial dilutions of the ADC or free DM4 in General Tubulin Buffer.

-

-

Assay Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

Add 10 µL of the compound dilutions (or vehicle control) to the wells of the 96-well plate.

-

Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.

-

Immediately monitor the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[1][13]

-

-

Data Analysis:

-

Plot absorbance (OD₃₄₀) versus time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the vehicle control.

-

Calculate the IC₅₀ for the inhibition of tubulin polymerization.[1]

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the ADC on cancer cell lines.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC

-

96-well cell culture plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the ADC in complete medium.

-

Add the ADC dilutions to the respective wells and incubate for 48 to 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[14]

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound.

Signaling Pathway of DM4-Induced Apoptosis

Caption: Signaling pathway of DM4-induced apoptosis following ADC internalization.

Experimental Workflow for ADC Development and Evaluation

Caption: General experimental workflow for the development and evaluation of an ADC.

Logical Relationship of SPDP Linker Cleavage

Caption: Logical relationship of SPDP linker stability and cleavage.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. benchchem.com [benchchem.com]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (R)-DM4-SPDP in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DM4, a potent maytansinoid derivative, is a highly effective anti-mitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2] Its conjugation to a monoclonal antibody via a cleavable N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker allows for specific delivery to tumor cells, minimizing systemic toxicity.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which (R)-DM4-SPDP ADCs exert their cytotoxic effects on cancer cells. It details the intracellular trafficking of the ADC, the cleavage of the SPDP linker, the interaction of DM4 with its molecular target, and the subsequent induction of cell cycle arrest and apoptosis. This guide also includes quantitative data on its cytotoxic potency and detailed protocols for key experimental assays.

Core Mechanism of Action: From Antibody Binding to Apoptosis

The therapeutic action of an this compound ADC is a multi-step process that begins with the targeted delivery of the potent DM4 payload to cancer cells.

-

Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[5][6] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[5]

-

Intracellular Trafficking and Payload Release: The endosome containing the ADC traffics through the endo-lysosomal pathway.[5][6] Within the reducing environment of the cell, particularly in the endosomes and lysosomes, the disulfide bond of the SPDP linker is cleaved.[7][8] This cleavage releases the active DM4 payload into the cytoplasm of the cancer cell.[][5]

-

Tubulin Inhibition and Microtubule Disruption: Once in the cytoplasm, DM4 binds to β-tubulin, a subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[9][10] This binding disrupts microtubule dynamics by inhibiting tubulin polymerization and promoting microtubule depolymerization.[][11] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[12]

-

Cell Cycle Arrest: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5][13][14][15] This mitotic arrest is a key trigger for the subsequent induction of apoptosis.[][2]

-

Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway.[12] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[16][17][18] The stress induced by mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family members, which in turn leads to mitochondrial outer membrane permeabilization (MOMP).[17][19] MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[18]

-

Caspase Activation and Execution of Apoptosis: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of initiator caspase-9.[20][21] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[20][22] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[22][23]

Data Presentation

Cytotoxicity of DM4-ADCs in Various Cancer Cell Lines

The cytotoxic potency of DM4-containing ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for different DM4-ADCs across a range of cancer cell lines.

| ADC Target | Cancer Type | Cell Line | IC50 (ng/mL) | Reference |

| HER2 | Breast Cancer | SK-BR-3 | 0.47 (approx.) | [24] |

| HER2 | Breast Cancer | BT-474 | 13 - 43 | [25] |

| HER2 | Breast Cancer | HCC1954 | 13 - 50 | [25] |

| HER2 | Gastric Cancer | N87 | 13 - 43 | [3][25] |

| Folate Receptor α | Ovarian Cancer | - | - | [2] |

| CD33 | Leukemia | HL-60 | - | [26] |

| CD33 | Leukemia | K562 | - | [26] |

| - | Colorectal Cancer | HCT116 | 12.2 - 38.1 | [27] |

| - | Colorectal Cancer | LoVo | 12.2 - 38.1 | [27] |

| - | Colorectal Cancer | COLO 205 | 12.2 - 38.1 | [27] |

| - | Lung Cancer | H1975 | - | [28] |

| - | Lung Cancer | H1299 | - | [28] |

| - | Lung Cancer | A549 | - | [28] |

Note: IC50 values can vary depending on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.

Induction of Apoptosis and Cell Cycle Arrest by DM4

Treatment of cancer cells with DM4 or DM4-ADCs leads to a significant increase in the percentage of apoptotic cells and cells arrested in the G2/M phase of the cell cycle.

| Cell Line | Treatment | Apoptosis (% of cells) | G2/M Arrest (% of cells) | Reference |

| HL-60 | 20 nM DM4 (48h) | >40% | Not Specified | [26] |

| HL-60/DNR | 20 nM DM4 (48h) | ~20% | Not Specified | [26] |

| K562 | 20 nM DM4 (48h) | >60% | Not Specified | [26] |

| Ovarian Cancer Cells | 1C (chalcone derivative) | Not Specified | Increased | [15] |

| Myeloid Leukemia Cells | 4-HPR | Dose-dependent increase | Increased | [10] |

Note: The presented data is illustrative. Specific percentages can vary based on the cell line, drug concentration, and duration of treatment.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an this compound ADC.[18][19][20][27]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound ADC

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control medium.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI).[][29][30][31][32]

Materials:

-

Cancer cell line of interest

-

This compound ADC

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the this compound ADC at the desired concentration for the indicated time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2][12][16][17][33]

Materials:

-

Cancer cell line of interest

-

This compound ADC

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the this compound ADC at the desired concentration for the indicated time.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 1 hour at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of DM4 on the assembly of purified tubulin into microtubules by monitoring the change in light scattering (turbidity).[21][25][26][34][35]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

DM4

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP and glycerol. Prepare serial dilutions of DM4.

-

Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add the DM4 dilutions followed by the cold tubulin solution to initiate polymerization.

-

Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each DM4 concentration relative to the vehicle control.

Visualizations

Caption: Overall mechanism of action of an this compound ADC in a cancer cell.

Caption: Signaling pathway of DM4-induced intrinsic apoptosis.

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a DM4-ADC.

References

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. frontiersin.org [frontiersin.org]

- 8. ilcn.org [ilcn.org]

- 9. researchgate.net [researchgate.net]

- 10. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. en.ice-biosci.com [en.ice-biosci.com]

- 12. benchchem.com [benchchem.com]

- 13. Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms mediating caspase activation in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]

- 34. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-DM4-SPDP Linker Stability and Cleavage Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and cleavage mechanism of the (R)-DM4-SPDP linker, a critical component in the design of Antibody-Drug Conjugates (ADCs). Understanding these characteristics is paramount for the development of safe and effective ADC therapeutics.

Introduction to Disulfide Linkers in ADCs

Disulfide linkers are a class of cleavable linkers used in ADCs that are designed to be stable in the systemic circulation and undergo cleavage within the target cell, releasing the cytotoxic payload. This selective release is achieved by exploiting the significant difference in the reductive potential between the extracellular environment and the intracellular milieu. The disulfide bond remains intact in the oxidizing environment of the bloodstream, but is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH) found within the cell[1].

The maytansinoid derivative DM4 is a potent microtubule-depolymerizing agent frequently utilized as a cytotoxic payload in ADCs. When conjugated to an antibody via a linker such as SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), it forms a potent and targeted therapeutic agent. The "(R)" designation refers to the specific stereoisomer of the DM4 payload.

Stability of the this compound Linker

The stability of the ADC in circulation is a critical determinant of its therapeutic index, influencing both efficacy and safety[2]. Premature release of the cytotoxic payload can lead to off-target toxicity. The stability of disulfide linkers, including SPDP, is significantly influenced by the steric hindrance around the disulfide bond[3][4][5]. Increased steric hindrance generally leads to greater stability in plasma by protecting the disulfide bond from premature reduction[4][5].

Quantitative Stability Data

| Antibody-Drug Conjugate | Linker | Payload | Plasma Half-life (t½) | Species | Reference |

| SAR3419 (Coltuximab Ravtansine) | SPDB | DM4 | ~7 days | Human | [1][3][6] |

| huC242-DM4 (IMGN242) | SPDB | DM4 | ~5 days (in patients with low plasma CanAg) | Human | [2] |

| Cantuzumab Mertansine (huC242-DM1) | SPP | DM1 | ~42.2 hours (intact conjugate) | Mouse |

Note: The stability of the linker can be influenced by the antibody, the conjugation site, and the specific payload.

Cleavage Mechanism of the this compound Linker

The primary mechanism for the cleavage of the SPDP disulfide linker is through thiol-disulfide exchange with intracellular reducing agents.

Glutathione-Mediated Cleavage

The intracellular concentration of glutathione (GSH) is approximately 1-10 mM, which is significantly higher than the ~5 µM concentration in the blood plasma[1]. This steep concentration gradient is the driving force for the selective cleavage of the disulfide bond within the target cell.

The cleavage process involves the nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bond in the SPDP linker. This results in the formation of a mixed disulfide between the linker and GSH, and the release of the DM4 payload with a free thiol group. This free thiol on DM4 can then be further metabolized within the cell.

Experimental Protocols

This section outlines key experimental methodologies for assessing the stability and cleavage of ADCs with an this compound linker.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC and released payload over time.

Methodology:

-

Incubation: Incubate the ADC in human and/or mouse plasma at 37°C. Include a buffer control to assess inherent stability.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

-

Sample Preparation:

-

Intact ADC Analysis: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).

-

Released Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). The supernatant will contain the free payload.

-

-

Analysis:

-

Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.

-

Released Payload: Quantify the free DM4 in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.

In Vitro Glutathione-Mediated Cleavage Assay

This assay specifically investigates the cleavage of the disulfide linker by glutathione.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the ADC at a specific concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initiate Cleavage: Add a solution of reduced glutathione (GSH) to the reaction mixture to a final concentration that mimics intracellular levels (e.g., 5 mM).

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points, stop the reaction (e.g., by adding a quenching agent like N-ethylmaleimide or by rapid freezing).

-

Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the amount of released DM4 and the remaining intact ADC.

-

Data Analysis: Plot the concentration of released DM4 over time to determine the kinetics of the cleavage reaction.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

-

Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an untreated control and a control with a non-targeting ADC.

-

Incubation: Incubate the cells with the ADC for a period of time (e.g., 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker represents a key technology in the development of ADCs, offering a balance of stability in circulation and efficient payload release within the reducing environment of target cancer cells. The stability of this linker is critically influenced by steric hindrance around the disulfide bond. Its cleavage is primarily mediated by intracellular glutathione through a thiol-disulfide exchange mechanism. Rigorous in vitro and in vivo characterization of the stability and cleavage kinetics of ADCs utilizing this linker system is essential to ensure the development of safe and effective cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these critical parameters.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase I multidose-escalation study of the anti-CD19 maytansinoid immunoconjugate SAR3419 administered by intravenous infusion every 3 weeks to patients with relapsed/refractory B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A dose-escalation study of SAR3419, an anti-CD19 antibody maytansinoid conjugate, administered by intravenous infusion once weekly in patients with relapsed/refractory B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of the DM4 Maytansinoid Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant interest in the field of oncology.[1] Originally isolated from the shrub Maytenus ovatus, these ansa macrolides exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] However, their systemic toxicity limited their therapeutic potential as standalone agents.[1] The advent of antibody-drug conjugates (ADCs) has provided a targeted delivery mechanism, revitalizing interest in maytansinoids as payloads.

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the maytansinoid derivative DM4, a key payload in the development of next-generation ADCs. DM4 is a thiol-containing derivative of maytansine, designed for stable linkage to monoclonal antibodies.[2] This document will detail its mechanism of action, present available cytotoxicity data, provide a comprehensive experimental protocol for assessing its in vitro potency, and illustrate key pathways and workflows through detailed diagrams.

Mechanism of Action

The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[] By binding to tubulin, DM4 and its metabolites disrupt the assembly and disassembly of microtubules.[][4] This interference with microtubule dynamics has profound downstream effects on cellular processes, ultimately leading to cell death.

The key steps in the cytotoxic cascade initiated by DM4 are:

-

Microtubule Disruption: DM4 binds to tubulin, preventing the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[1][]

-

Mitotic Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[][5]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[4]

When delivered as part of an ADC, the monoclonal antibody component targets a specific antigen on the surface of cancer cells.[6][7] The ADC-antigen complex is then internalized, typically via endocytosis.[8] Once inside the cell, the linker connecting the antibody to the DM4 payload is cleaved, releasing the cytotoxic agent to exert its effects.[6][7]

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of DM4 and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The IC50 values for maytansinoids are often in the sub-nanomolar to picomolar range, highlighting their potent anti-proliferative activity.

Below is a summary of reported IC50 values for DM4 and related maytansinoid compounds in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and the form of the maytansinoid tested (e.g., free drug versus ADC).

| Cell Line | Cancer Type | Compound | IC50 (pM) |

| KB | Human Head and Neck Cancer | DM4Me | Sub-nanomolar |

| A549 | Lung Carcinoma | Maytansinoid Derivatives | Varies |

| A2780 | Ovarian Cancer | Maytansinoid Derivatives | Varies |

| A2780AD | Doxorubicin-resistant Ovarian Cancer | Maytansinoid Derivatives | Varies |

Note: The table presents a selection of available data. "Varies" indicates that multiple derivatives were tested with a range of IC50 values. For detailed information, please refer to the cited literature.[9][10]

Experimental Protocols

The following is a detailed protocol for a standard colorimetric in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is widely used to assess the cytotoxic potential of compounds like DM4.[11]

MTT Cytotoxicity Assay Protocol

1. Reagent Preparation:

-

Cell Culture Medium: Use the appropriate complete medium for the cancer cell line being tested, supplemented with fetal bovine serum (FBS) and antibiotics.

-

DM4 Stock Solution: Prepare a high-concentration stock solution of DM4 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or below.

-

MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12] Mix thoroughly by vortexing or sonication and filter-sterilize.[12] Store protected from light at 4°C for up to one month.

-

Solubilization Solution: Prepare a solution to dissolve the formazan (B1609692) crystals. A common solution is acidic isopropanol (B130326) (0.04 N HCl in isopropanol) or DMSO.

2. Cell Plating:

-

Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).

-

Dilute the cell suspension to the desired seeding density in pre-warmed complete cell culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

-

Seed the cells into a 96-well flat-bottom plate at the predetermined density in a volume of 100 µL per well.

-

Include wells for background control (medium only) and vehicle control (cells treated with the same concentration of DMSO as the highest DM4 concentration).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment:

-

Prepare serial dilutions of the DM4 stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50 value.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DM4.

-

Incubate the plate for a period that allows for the compound to exert its effect, typically 48 to 72 hours. The incubation time should be optimized for each cell line and compound.

4. MTT Assay and Data Acquisition:

-

After the incubation period, carefully remove the medium from each well.

-

Add 20-50 µL of the MTT solution to each well, including the controls.[12]

-

Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

After the MTT incubation, carefully remove the MTT solution.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[12][14]

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

5. Data Analysis:

-

Subtract the average absorbance of the background control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each DM4 concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Plot the percentage of cell viability against the logarithm of the DM4 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the in vitro cytotoxicity of the DM4 maytansinoid payload.

Caption: Workflow of ADC internalization and DM4 payload release.

Caption: Signaling pathway of DM4-induced cytotoxicity.

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. MTT (Assay protocol [protocols.io]

The Dawn of Targeted Cancer Therapy: A Technical Guide to the Discovery and Development of Maytansinoid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and application of maytansinoid derivatives, a class of potent cytotoxic agents that have revolutionized targeted cancer therapy. From their initial discovery and the challenges of their systemic toxicity to their successful implementation as payloads in Antibody-Drug Conjugates (ADCs), this document details the scientific journey and the core methodologies that underpin their use in modern oncology.

Introduction: From Natural Toxin to "Magic Bullet"

Maytansine (B1676224), a natural product first isolated in the 1970s from the East African shrub Maytenus serrata, exhibited extraordinary anti-cancer potency.[1] As a powerful anti-mitotic agent, it kills tumor cells at subnanomolar concentrations.[2][3] However, early clinical trials of maytansine as a standalone chemotherapy were disappointing due to severe systemic toxicity and a narrow therapeutic window.[3] This initial setback paved the way for a paradigm shift in its application. Scientists envisioned harnessing maytansine's cytotoxic power by selectively delivering it to cancer cells, minimizing collateral damage to healthy tissues. This concept materialized in the form of Antibody-Drug Conjugates (ADCs), where maytansine derivatives, or maytansinoids, are chemically linked to monoclonal antibodies that target tumor-specific antigens. This targeted approach has led to the development of highly successful cancer therapeutics.

Mechanism of Action: Disrupting the Cellular Machinery

Maytansinoids exert their potent cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton responsible for maintaining cell structure, transport, and, critically, cell division.[1]

The mechanism unfolds as follows:

-

Binding to Tubulin: Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[]

-

Inhibition of Microtubule Assembly: This binding disrupts the dynamics of microtubule assembly and disassembly.[1]

-

Mitotic Arrest: The destabilization of the mitotic spindle, a structure crucial for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1]

-

Induction of Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis.[1]

This targeted disruption of a fundamental cellular process is what makes maytansinoids incredibly potent anti-cancer agents. When delivered as part of an ADC, the maytansinoid is internalized into the target cancer cell, released from the antibody, and then executes its cytotoxic function.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

Physicochemical Properties of (R)-DM4-SPDP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (R)-DM4-SPDP, a key reagent in the development of antibody-drug conjugates (ADCs). This compound is a drug-linker conjugate consisting of the potent microtubule-disrupting agent DM4 and a cleavable SPDP (succinimidyl 3-(2-pyridyldithio)propionate) crosslinker. This guide details its chemical structure, physical properties, and the experimental protocols for its conjugation and characterization, designed to be a valuable resource for researchers in the field of targeted cancer therapy.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, conjugation efficiency, and the ultimate stability and efficacy of the resulting ADC. While extensive experimental data for the complete conjugate is not publicly available, the following tables summarize the known quantitative data for this compound and its parent SPDP linker.

| Property | Value | Source |

| Molecular Formula | C45H61ClN4O14S2 | [1][] |

| Molecular Weight | 981.57 g/mol | [1][][3] |

| Appearance | Solid powder | [] |

| Purity | ≥98% | [1] |

| Calculated LogP | 2.5 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 16 | [4] |

Table 1: Physicochemical Properties of this compound

The solubility of the parent SPDP linker provides guidance on suitable solvents for this compound, which is expected to have similar, though not identical, characteristics. The maytansinoid component introduces additional hydrophobicity.

| Solvent | Solubility | Source |

| DMSO | 62 mg/mL (198.48 mM) | [5] |

| Ethanol | 5 mg/mL | [5] |

| Water | Insoluble | [5] |

Table 2: Solubility of the Parent SPDP Linker

Stability and Reactivity

The stability of the this compound conjugate is centered around the disulfide bond within the SPDP linker. This bond is designed to be stable in systemic circulation but readily cleaved in the reducing environment inside a target cell. The disulfide bond between DM4 and the linker is generally stable in vitro, with reduction requiring cellular entry.[] The NHS ester end of the SPDP linker is amine-reactive and is used to conjugate the molecule to lysine (B10760008) residues on an antibody.[]

Mechanism of Action: From ADC to Cellular Disruption

The therapeutic utility of this compound is realized when it is conjugated to a monoclonal antibody that targets a specific tumor antigen. The following diagram illustrates the signaling pathway from ADC internalization to the induction of apoptosis.

Caption: Mechanism of action of a this compound based ADC.

Experimental Protocols

Accurate characterization of this compound and its antibody conjugates is critical for drug development. The following sections detail the methodologies for conjugation and subsequent analysis.

Antibody Conjugation via Amine Coupling

This protocol describes the general steps for conjugating this compound to a monoclonal antibody through its lysine residues.

Caption: Experimental workflow for antibody conjugation.

Detailed Methodology:

-

Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. The concentration is typically adjusted to 1-10 mg/mL.

-

This compound Solution Preparation: A stock solution of this compound is prepared by dissolving the powder in an organic solvent like DMSO immediately before use.

-

Conjugation Reaction: The this compound solution is added to the antibody solution. The molar excess of the drug-linker over the antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubation: The reaction mixture is incubated at room temperature, typically for 1 to 2 hours with gentle mixing.

-

Purification: The resulting ADC is purified to remove unconjugated this compound and other reaction byproducts. Size exclusion chromatography (SEC) is a common method for this purpose.

-

Characterization: The purified ADC is then characterized to determine properties such as DAR, aggregation, and purity.

Characterization by HPLC and Mass Spectrometry

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential techniques for the characterization of ADCs.

Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination:

-

Principle: HIC separates molecules based on their hydrophobicity. The addition of each DM4 molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.

-

Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

-

Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting later.

-

Detection: UV detection at 280 nm.

-

Data Analysis: The relative peak areas of the different species are used to calculate the average DAR.

Mass Spectrometry for Intact Mass Analysis and DAR Confirmation:

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, confirms the DAR.

-

Sample Preparation: The ADC sample is typically desalted before analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used.

-

Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different ADC species.

This guide provides a foundational understanding of the physicochemical properties of this compound and its application in the development of antibody-drug conjugates. For further in-depth analysis, it is recommended to consult the specific product datasheets and relevant scientific literature.

References

Solubility of (R)-DM4-SPDP: A Technical Guide for Drug Development Professionals

Introduction

(R)-DM4-SPDP, a potent anti-tubulin agent conjugated to a linker, is a critical component in the development of antibody-drug conjugates (ADCs). The solubility of this payload-linker construct in both aqueous and organic solvents is a fundamental physicochemical property that significantly influences its formulation, stability, and ultimately, the efficacy and safety of the resulting ADC. This technical guide provides a comprehensive overview of the available solubility data for this compound and its parent maytansinoid, DM4. It also outlines general experimental protocols for solubility determination and presents a conceptual workflow for solubility screening. This document is intended for researchers, scientists, and drug development professionals working with maytansinoid-based ADCs.

Solubility Profile of this compound and its Parent Compound DM4

The solubility of a drug substance is its ability to dissolve in a solvent to form a homogeneous solution. For ADC payloads like this compound, solubility is a critical parameter that affects not only the manufacturing and formulation of the ADC but also its in vivo behavior, including drug release and bioavailability.

Qualitative Solubility of this compound

Qualitative information from various sources suggests that maytansinoids, the class of compounds to which DM4 belongs, possess reasonable aqueous solubility, a property that is beneficial for their conjugation to antibodies without inducing aggregation.[][2] However, the conjugation of the hydrophobic SPDP linker to DM4 to form this compound is expected to influence its overall solubility characteristics. For conjugation reactions in aqueous buffers, the use of an organic co-solvent is often necessary to aid in the solubility of the drug-linker complex.[]

Quantitative Solubility of the Parent Compound, DM4

Table 1: Quantitative Solubility of DM4 in Organic Solvents

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [3] |

| Dimethylformamide (DMF) | 30 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [4] |

| Ethanol | 20 mg/mL | [4] |

Table 2: Qualitative and Semi-Quantitative Solubility of DM4

| Solvent | Solubility | Source |

| DMSO | Soluble | [] |

| Chloroform | Slightly Soluble | [] |

| Methanol | Slightly Soluble | [] |

| Water | Not Determined | [5] |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of any new chemical entity. Several established methods can be employed to quantitatively assess the solubility of compounds like this compound. The choice of method often depends on the required throughput, accuracy, and the stage of drug development.

Shake-Flask Method with HPLC or UV-Vis Analysis

The shake-flask method is a traditional and widely accepted technique for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of the compound, this compound, is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Nephelometry

Nephelometry is a high-throughput method for determining kinetic solubility by measuring the light scattered by suspended particles.

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing organic solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Aqueous Dilution and Precipitation: Aliquots of the serially diluted organic solutions are added to an aqueous buffer in a microplate format. As the concentration of the compound exceeds its aqueous solubility, it will precipitate out of solution.

-

Light Scattering Measurement: The extent of precipitation is measured by a nephelometer, which detects the intensity of light scattered by the suspended particles. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6][7]

Workflow for Solubility Screening

The following diagram illustrates a general workflow for screening the solubility of a compound like this compound in various solvents.

Conclusion

The solubility of this compound is a critical parameter for the successful development of ADCs. While quantitative data for the conjugated molecule is not widely published, the available information for the parent compound, DM4, provides a useful starting point for formulation development. The data indicates good solubility in common organic solvents like DMSO and ethanol. The actual aqueous solubility of this compound, which is of paramount importance for in vivo applications, needs to be experimentally determined. The experimental protocols outlined in this guide, such as the shake-flask method and nephelometry, provide robust approaches for generating this crucial data. A thorough understanding and characterization of the solubility profile of this compound will enable the rational design of stable and effective antibody-drug conjugates for therapeutic applications.

References

A Technical Guide to (R)-DM4-SPDP: Supplier Information and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the procurement and quality control of (R)-DM4-SPDP, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines key supplier details, recommended quality control parameters, and detailed experimental methodologies to ensure the identity, purity, and stability of this maytansinoid-linker conjugate.

Introduction to this compound

This compound is a potent microtubule-disrupting agent, DM4, attached to a succinimidyl-4-(2-pyridyldithio)pentanoate (SPDP) linker. The SPDP linker contains an N-hydroxysuccinimide (NHS) ester for conjugation to lysine (B10760008) residues on a monoclonal antibody and a disulfide bond that can be cleaved intracellularly to release the cytotoxic DM4 payload. The precise quality control of this drug-linker is paramount to the safety and efficacy of the resulting ADC.

Supplier Information

Several chemical suppliers specialize in the provision of high-purity this compound for research and drug development purposes. The following table summarizes key information for prominent suppliers. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) for detailed quality control data.

| Supplier | Catalog Number | Purity Specification | Storage Conditions |

| BOC Sciences | BADC-00011 | ≥98% | Recommended conditions on CoA |

| MedChemExpress | HY-126493A | ≥98% | Recommended conditions on CoA |

Note: This information is based on publicly available data and is subject to change. Always consult the supplier's official documentation for the most current information.

Quality Control of this compound

A robust quality control strategy for this compound should encompass a range of analytical techniques to assess its identity, purity, and stability.

Key Quality Control Attributes

| Attribute | Method | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the molecule. |

| Purity | HPLC/UPLC (UV detection) | Quantifies the percentage of the desired compound and detects impurities. |

| Residual Solvents | GC-MS | Identifies and quantifies any remaining solvents from the synthesis process. |

| Water Content | Karl Fischer Titration | Determines the amount of water present in the material. |

| Appearance | Visual Inspection | Assesses the physical state and color of the compound. |

Experimental Protocols

The following are detailed methodologies for the key quality control experiments. These protocols are based on established methods for maytansinoid derivatives and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from potential impurities.

Instrumentation and Columns:

-

HPLC or UPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phases:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent, such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO), to a final concentration of 1 mg/mL.

-

Further dilute with the initial mobile phase composition (70% A / 30% B) to a working concentration of 0.1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a powerful tool for confirming the molecular weight of this compound.

Instrumentation:

-

LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap)

LC Conditions:

-

Utilize the HPLC method described in section 4.1 or a similar method suitable for LC-MS.

MS Parameters (Example):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Mass Range: m/z 100-1500

Data Analysis:

-

The expected monoisotopic mass of this compound (C₄₅H₆₁ClN₄O₁₄S₂) is approximately 980.34 g/mol . Look for the corresponding [M+H]⁺ ion at m/z ~981.35.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for confirming the detailed chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64 (adjust for signal-to-noise)

-

Relaxation Delay: 1-2 seconds

Data Acquisition (¹³C NMR):

-

Pulse Program: Standard proton-decoupled experiment

-

Number of Scans: 1024 or more (adjust for signal-to-noise)

-

Relaxation Delay: 2-5 seconds

Data Analysis:

-

The acquired spectra should be compared with a reference spectrum or analyzed to ensure that all expected proton and carbon signals are present with the correct chemical shifts, multiplicities, and integrations.

Visualizations

The following diagrams illustrate the structure and analytical workflows for this compound.

Caption: Structure of this compound.

Caption: Quality control workflow.

This guide provides a foundational framework for the procurement and quality assessment of this compound. Adherence to rigorous quality control standards is essential for the successful development of safe and effective antibody-drug conjugates. Researchers should always refer to supplier-specific documentation and may need to further optimize the described analytical methods for their specific applications.

Mass Spectrometry Analysis of (R)-DM4-SPDP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of (R)-DM4-SPDP, a critical component in the development of antibody-drug conjugates (ADCs). The document details experimental protocols for the quantification of the released cytotoxic payload, DM4, and its metabolites, and discusses the characterization of the intact drug-linker conjugate.

Introduction to this compound in Antibody-Drug Conjugates

This compound is a drug-linker conjugate consisting of the potent microtubule-inhibiting agent DM4 and a cleavable SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker. In the context of an ADC, the SPDP linker connects the DM4 payload to a monoclonal antibody. This disulfide-containing linker is designed to be stable in systemic circulation but is cleaved in the reducing environment of the tumor cell, releasing the active DM4 payload to exert its cytotoxic effect. The precise characterization and quantification of both the intact drug-linker and the released payload are paramount for the preclinical and clinical development of ADCs, providing critical data on drug-to-antibody ratio (DAR), stability, pharmacokinetics, and metabolism.

Mass Spectrometry Analysis of the Released Payload: DM4 and its Metabolites

The primary focus of mass spectrometry in the analysis of this compound containing ADCs is often the sensitive and accurate quantification of the unconjugated (free) DM4 payload and its metabolites in biological matrices, such as plasma. This is crucial for understanding the ADC's stability and potential off-target toxicities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Experimental Protocol: Quantification of DM4 and S-methyl-DM4 in Human Plasma

This protocol outlines a typical workflow for the simultaneous determination of unconjugated DM4 and its primary metabolite, S-methyl-DM4, in human plasma.

2.1.1. Sample Preparation

A multi-step sample preparation procedure is employed to extract the analytes from the complex plasma matrix and to ensure all disulfide-bound DM4 is measured.

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (DM4-d6). Vortex for 1 minute to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Reduction: Add 50 µL of a reducing agent solution (e.g., 100 mM TCEP or DTT) to the supernatant. Incubate at 37°C for 30 minutes to cleave any disulfide bonds between DM4 and plasma proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the sample supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2.1.2. Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve the analytes from matrix components.

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Optimized for analyte separation (e.g., 30-95% B) |

2.1.3. Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

Quantitative Data: MRM Transitions

The following table summarizes the precursor and product ion m/z values used for the MRM analysis of DM4, S-methyl-DM4, and the internal standard DM4-d6. Sodium adducts are often monitored to enhance sensitivity.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Remarks |

| DM4 | 758.4 | 314.2 | Quantifier |

| 758.4 | 465.3 | Qualifier | |

| S-methyl-DM4 | 794.3 ([M+Na]+) | 479.2 | From Sodium Adduct |

| DM4-d6 (IS) | 764.4 | 314.2 | Internal Standard |

Workflow Diagram for DM4 Quantification

Mass Spectrometry Analysis of Intact this compound

The characterization of the intact drug-linker, this compound, is essential for confirming its identity, purity, and stability. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the preferred technique for this analysis.

General Experimental Approach

3.1.1. Sample Preparation

The this compound sample is typically dissolved in an organic solvent compatible with mass spectrometry, such as acetonitrile or methanol, to a suitable concentration (e.g., 1 µg/mL).

3.1.2. Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is commonly used to assess the purity of the drug-linker and to separate it from any impurities or degradation products.

| Parameter | Condition |

| Column | Reversed-phase C18 or C8 column |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or 10 mM ammonium formate |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |

| Gradient | A suitable gradient from low to high organic phase |

3.1.3. High-Resolution Mass Spectrometry (HRMS) Conditions

An Orbitrap or Time-of-Flight (TOF) mass spectrometer is used to obtain accurate mass measurements.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Orbitrap or TOF |

| Scan Mode | Full Scan (for precursor mass) and MS/MS (for fragmentation) |

| Resolution | > 60,000 |

| Collision Energy | Ramped or stepped to obtain informative fragment spectra |

Expected Data and Interpretation

-

Full Scan MS: The full scan spectrum will provide the accurate mass of the protonated molecular ion ([M+H]+) of this compound. This allows for the confirmation of its elemental composition.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the precursor ion will induce fragmentation. The resulting fragment ions provide structural information. Key fragmentation pathways would likely involve the cleavage of the SPDP linker and fragmentation of the DM4 moiety. The fragmentation pattern can be used to confirm the structure of the drug-linker conjugate.

Logical Workflow for this compound Characterization

Conclusion

Mass spectrometry is an indispensable tool for the development of ADCs containing the this compound drug-linker. LC-MS/MS provides the necessary sensitivity and selectivity for the quantification of the released DM4 payload and its metabolites in complex biological matrices, which is critical for pharmacokinetic and safety assessments. Furthermore, high-resolution mass spectrometry is essential for the structural characterization and purity assessment of the intact drug-linker conjugate. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the field of ADC development.

References

Methodological & Application

Application Notes and Protocols for (R)-DM4-SPDP in Cell-Based Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DM4-SPDP is a key reagent in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. It is a conjugate of the potent microtubule-inhibiting agent DM4, a maytansinoid derivative, and the SPDP (N-succinimidyl 4-(2-pyridyldithio)propionate) crosslinker.[1][2][3] The SPDP linker facilitates the conjugation of DM4 to antibodies via a disulfide bond, which is designed to be cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.[4][][6] These application notes provide detailed protocols for utilizing this compound in the generation of ADCs and their subsequent evaluation in cell-based cytotoxicity assays.

Mechanism of Action

The cytotoxic activity of an ADC prepared with this compound is a multi-step process. First, the antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis. Inside the cell, the disulfide bond within the SPDP linker is reduced, releasing the active DM4 payload.[][6] DM4 exerts its potent cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2245698-48-8 | [1][2] |

| Molecular Formula | C44H58ClN4O10S2 | N/A |

| Molecular Weight | 918.53 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Table 2: Example IC50 Values for Maytansinoid ADCs in Cytotoxicity Assays

| Cell Line | Target Antigen | ADC | IC50 (pM) | Reference |

| MOLM-13 | CD33 | Antibody A2-SMCC-DM1 | ~100-300 | [8] |

| High Antigen Density Cell Line | Antigen C | 64 different ADCs | ~50 - 10,000 | [8] |

| SK-BR-3 | N/A | DM4 alone | Varies (inhibited by anti-maytansinoid sdAbs) | [7] |

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes a general method for conjugating this compound to an antibody. Optimization of the molar ratio of this compound to antibody and reaction conditions may be necessary for specific antibodies.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., Borate buffer, pH 8.5)

-

Quenching solution (e.g., Tris buffer)

Procedure:

-

Antibody Preparation: If the antibody has accessible disulfide bonds for reduction, proceed to step 3. If conjugation is desired through lysine (B10760008) residues, a prior modification step to introduce thiol groups is necessary.

-

Antibody Reduction (for hinge-region cysteines): a. Prepare a solution of the antibody in reaction buffer. b. Add a 10-20 fold molar excess of DTT. c. Incubate at 37°C for 30 minutes. d. Remove excess DTT using a desalting column equilibrated with reaction buffer.

-

This compound Preparation: a. Dissolve this compound in DMSO to a stock concentration of 10 mM. Note: It is recommended to prepare this solution fresh as the compound can be unstable in solution.[6]

-

Conjugation Reaction: a. To the reduced antibody solution, add the desired molar excess of the this compound solution. b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

Quenching: a. Add a quenching solution to stop the reaction.

-

Purification: a. Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated DM4 and other small molecules.

-